N'-[(E)-(2-hydroxy-3-nitro-6,7,8,9-tetrahydrodibenzo[b,d]furan-1-yl)methylidene]naphthalene-1-carbohydrazide
Description
N'-[(E)-(2-Hydroxy-3-nitro-6,7,8,9-tetrahydrodibenzo[b,d]furan-1-yl)methylidene]naphthalene-1-carbohydrazide is a Schiff base derivative characterized by a naphthalene-1-carbohydrazide backbone conjugated to a substituted dibenzofuran moiety. The dibenzofuran ring is partially hydrogenated (tetrahydro), with hydroxyl (-OH) and nitro (-NO₂) groups at the 2- and 3-positions, respectively. This compound likely exhibits planar geometry due to the π-conjugated system spanning the naphthalene and hydrazide groups, which may enhance intermolecular interactions such as hydrogen bonding and π-π stacking. While direct data on its synthesis are absent in the provided evidence, analogous carbohydrazide derivatives are typically synthesized via condensation reactions between aldehydes and hydrazides under reflux in ethanol .
Properties
Molecular Formula |
C24H19N3O5 |
|---|---|
Molecular Weight |
429.4 g/mol |
IUPAC Name |
N-[(E)-(2-hydroxy-3-nitro-6,7,8,9-tetrahydrodibenzofuran-1-yl)methylideneamino]naphthalene-1-carboxamide |
InChI |
InChI=1S/C24H19N3O5/c28-23-18(13-25-26-24(29)16-10-5-7-14-6-1-2-8-15(14)16)22-17-9-3-4-11-20(17)32-21(22)12-19(23)27(30)31/h1-2,5-8,10,12-13,28H,3-4,9,11H2,(H,26,29)/b25-13+ |
InChI Key |
DOLIEJKLLOBPCK-DHRITJCHSA-N |
Isomeric SMILES |
C1CCC2=C(C1)C3=C(O2)C=C(C(=C3/C=N/NC(=O)C4=CC=CC5=CC=CC=C54)O)[N+](=O)[O-] |
Canonical SMILES |
C1CCC2=C(C1)C3=C(O2)C=C(C(=C3C=NNC(=O)C4=CC=CC5=CC=CC=C54)O)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
The synthesis of N’~1~-[(2-HYDROXY-3-NITRO-6,7,8,9-TETRAHYDRODIBENZO[B,D]FURAN-1-YL)METHYLENE]-1-NAPHTHOHYDRAZIDE involves several steps. One common method starts with the preparation of 2-hydroxy-3-nitrobenzaldehyde, which can be extracted from the leaves of Actephila merrilliana . This intermediate is then reacted with dapsone to form a colorless solution . Further reactions involve the use of various reagents and conditions to achieve the final product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
N’~1~-[(2-HYDROXY-3-NITRO-6,7,8,9-TETRAHYDRODIBENZO[B,D]FURAN-1-YL)METHYLENE]-1-NAPHTHOHYDRAZIDE undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential antibacterial and antifungal properties . In medicine, it is being explored for its potential use as an antimicrobial agent to combat drug-resistant bacterial strains . In industry, it may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N’~1~-[(2-HYDROXY-3-NITRO-6,7,8,9-TETRAHYDRODIBENZO[B,D]FURAN-1-YL)METHYLENE]-1-NAPHTHOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound’s furan ring is known to interact with bacterial cell membranes, disrupting their integrity and leading to cell death . Additionally, the nitro group can undergo reduction to form reactive intermediates that can damage bacterial DNA and proteins.
Comparison with Similar Compounds
Structural Comparisons
The target compound shares core structural motifs with several carbohydrazide derivatives, as highlighted below:
Key Observations :
- Hydrogen Bonding : The hydroxyl group in the target compound and facilitates intermolecular O-H···O and N-H···O interactions, critical for crystal packing .
- Aromatic Systems: Naphthalene and dibenzofuran moieties promote π-π stacking, whereas furan or phenoxy groups () introduce conformational flexibility.
Physicochemical Properties
Notes:
- Solubility trends correlate with substituent polarity. Nitro and hydroxyl groups reduce solubility in non-polar solvents.
- Melting points for similar compounds range widely (e.g., 268–269°C in ), but data gaps exist for the target compound.
Hydrogen Bonding and Crystal Packing
Graph-set analysis () reveals that hydrogen-bonding patterns (e.g., R₂²(8) motifs) stabilize crystal lattices. For example:
Biological Activity
N'-[(E)-(2-hydroxy-3-nitro-6,7,8,9-tetrahydrodibenzo[b,d]furan-1-yl)methylidene]naphthalene-1-carbohydrazide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, particularly focusing on its anticancer, antibacterial, and antiviral properties.
Chemical Structure and Properties
The compound features a complex structure that includes a naphthalene moiety and a hydrazide functional group. Its molecular formula is C₁₉H₁₈N₄O₃, and it has a molecular weight of approximately 342.37 g/mol. The presence of the nitro group and hydroxyl substituents contributes to its biological activity.
Biological Activity Overview
Research has shown that this compound exhibits various biological activities:
-
Anticancer Activity :
- Studies have demonstrated that derivatives of naphthalene, including this compound, can exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have been reported to induce apoptosis in MDA-MB-231 breast cancer cells and suppress tumor growth in vivo without apparent toxicity to major organs at certain dosages .
- A recent study highlighted the synthesis of naphthalene-substituted triazole derivatives that showed remarkable in vitro cytotoxic activity and potential as anticancer agents .
-
Antiviral Activity :
- Naphthalene derivatives have been explored for their antiviral properties, particularly against influenza A virus. Compounds structurally related to naphthalene-carbohydrazides have shown inhibition of viral replication in cell cultures . The mechanism often involves interaction with viral proteins, which disrupts their function.
-
Antibacterial and Antifungal Properties :
- The compound has also been investigated for its antibacterial and antifungal activities. Similar naphthalene-based compounds have demonstrated effectiveness against various microbial strains, suggesting that modifications in the structure can enhance these properties.
The biological activity of this compound is thought to be mediated through several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation or viral replication.
- Interaction with Metal Ions : It can form stable complexes with metal ions which may play a role in its biological activity.
- Induction of Apoptosis : In cancer cells, the compound may trigger apoptotic pathways leading to cell death.
Case Studies
Several studies have focused on the synthesis and evaluation of the biological activity of naphthalene derivatives:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
